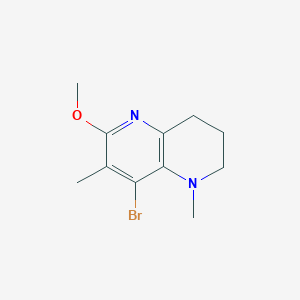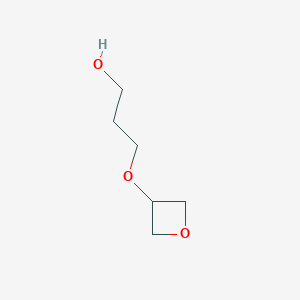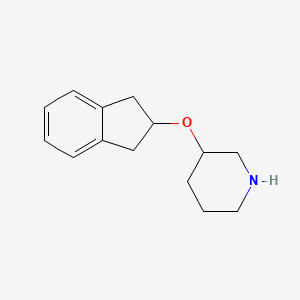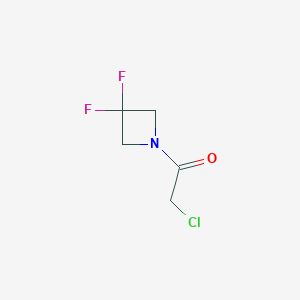
8-Bromo-6-methoxy-1,7-dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine
Overview
Description
“8-Bromo-6-methoxy-1,7-dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine” is a derivative of 1,5-naphthyridine . 1,5-Naphthyridines are heterocyclic compounds that have a significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives has been covered in various studies . Some of the published strategies related to the synthesis of 1,5-naphthyridines include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . A Stille cross-coupling reaction was also used to reach the 1,5-naphthyridine ring .Molecular Structure Analysis
1,5-Naphthyridines are considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms . There are six positional isomers with different locations of nitrogen atoms .Chemical Reactions Analysis
1,5-Naphthyridine derivatives exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes . A subsequent nucleophilic aromatic substitution then takes place to generate the anionic intermediate .Scientific Research Applications
Anticancer Properties
1,6-Naphthyridines, which are structurally similar to the compound , have been found to have a variety of applications, including anticancer properties . They have been studied for their effects on different cancer cell lines, and the structure-activity relationship (SAR) has been explored using molecular modeling studies .
Anti-HIV Activity
1,6-Naphthyridines have also been found to have anti-HIV properties . This suggests that the compound may also have potential applications in the treatment or prevention of HIV.
Antimicrobial Activity
The antimicrobial activity of 1,6-Naphthyridines has been documented . This could mean that the compound could be used in the development of new antimicrobial agents.
Analgesic Properties
1,6-Naphthyridines have been found to have analgesic properties . This suggests that the compound could potentially be used in pain management.
Anti-inflammatory Activity
The anti-inflammatory activity of 1,6-Naphthyridines has been noted . This suggests that the compound could potentially be used in the treatment of inflammatory conditions.
Antioxidant Activity
1,6-Naphthyridines have been found to have antioxidant properties . This suggests that the compound could potentially be used in the prevention of oxidative stress-related diseases.
Cardiovascular Applications
1,5-Naphthyridines, another structurally similar compound, have found application in cardiovascular diseases . This suggests that the compound may also have potential applications in this field.
Central Nervous System Applications
1,5-Naphthyridines have also been found to have applications in diseases of the central nervous system . This suggests that the compound could potentially be used in the treatment of neurological disorders.
Future Directions
Given the significant importance of 1,5-naphthyridines in the field of medicinal chemistry , future research could focus on exploring the synthesis, reactivity, and applications of various 1,5-naphthyridine derivatives, including “8-Bromo-6-methoxy-1,7-dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine”. This could lead to the discovery of new compounds with potential therapeutic applications.
Mechanism of Action
Target of Action
The specific targets of 1,5-naphthyridines can vary widely depending on their specific structures and functional groups. Many 1,5-naphthyridines exhibit a great variety of biological activities .
Mode of Action
The mode of action of 1,5-naphthyridines can also vary. For example, alkyl halides can react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
properties
IUPAC Name |
8-bromo-6-methoxy-1,7-dimethyl-3,4-dihydro-2H-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-7-9(12)10-8(13-11(7)15-3)5-4-6-14(10)2/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVXJNJJZDKQKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCCN2C)N=C1OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid](/img/structure/B1472702.png)


![[6-Chloro-4-(2,2-dimethyl-propionylamino)-pyridin-3-yl]-oxoacetic acid ethyl ester](/img/structure/B1472707.png)

![4-Sulfothiacalix[4]arene Sodium Salt](/img/structure/B1472711.png)



![2-oxo-2,5,6,7,8,9-hexahydro-1H-5,8-epiminocyclohepta[b]pyridine-3-carboxamide hydrochloride](/img/structure/B1472716.png)



